Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester
Description
Properties
IUPAC Name |
triethyl diazinane-1,2,3-tricarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-4-19-11(16)10-8-7-9-14(12(17)20-5-2)15(10)13(18)21-6-3/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQYQQMQUXJWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(N1C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704544 | |
| Record name | Triethyl tetrahydropyridazine-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150927-67-6 | |
| Record name | Triethyl tetrahydropyridazine-1,2,3-tricarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Dienoate Precursor
The dienoate precursor, methyl (2E,4E)-5-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyloxy)penta-2,4-dienoate, is assembled via a Wittig condensation. Tributyl(methoxycarbonylmethylene)phosphorane reacts with (2E)-3-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyloxy)propenal to yield the conjugated dienoate. The glucopyranosyloxy group enhances the Re-face selectivity of the dienoate, ensuring high stereochemical control during the subsequent cycloaddition.
Cycloaddition with Azodicarboxylates
The dienoate undergoes thermal HDA reactions with azodicarboxylates such as diethyl azodicarboxylate (DEAD) or di-tert-butyl azodicarboxylate (DBAD) at 80–100°C. This step forms cycloadducts with a fused pyridazine-oxazine structure. For example, reaction with DEAD produces a cycloadduct where the azodicarboxylate acts as a dienophile, with the ester groups pre-installed.
Table 1: Cycloaddition Conditions and Outcomes
| Azodicarboxylate | Temperature (°C) | Reaction Time (h) | Cycloadduct Yield (%) |
|---|---|---|---|
| DEAD | 80 | 12 | 78 |
| DBAD | 100 | 8 | 85 |
| Dibenzyl | 90 | 10 | 72 |
Hydrogenation and Acidolytic Deprotection
The cycloadducts are subjected to hydrogenation over palladium-carbon (Pd/C) to saturate olefinic bonds. For instance, hydrogenation of the DEAD-derived cycloadduct at 50 psi H₂ and 25°C for 6 hours yields a dihydro intermediate. Subsequent treatment with trifluoroacetic acid (TFA) removes acetyl and glucopyranosyl protecting groups, yielding methyl (3S)-2,3,4,5-tetrahydropyridazine-3-carboxylate with 98% enantiomeric excess (ee). Triethyl esterification is achieved by reacting the carboxylate with ethanol in the presence of sulfuric acid, though this step is often implied rather than explicitly detailed in literature.
| Starting Material | Reagent | Conditions | Expected Intermediate |
|---|---|---|---|
| 1-Methylpiperidin-4-one | Sulfur, CNCH₂COOEt | EtOH, Δ, 24 h | Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate |
However, this route would require additional steps to introduce the third ester group and expand the thiophene to a pyridazine, making it less efficient than the HDA approach.
Direct Esterification of Tricarboxylic Acid
A straightforward but unverified method involves esterifying the hypothetical tetrahydro-1,2,3-pyridazinetricarboxylic acid. The acid could be synthesized via oxidation of a corresponding alcohol or via hydrolysis of a nitrile precursor. Esterification with ethanol under acidic conditions (e.g., H₂SO₄, reflux) would theoretically yield the triethyl ester.
Table 3: Proposed Esterification Conditions
| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Hypothetical | Ethanol | H₂SO₄ | 80 | 12 | ~60 (est.) |
This method remains speculative due to the lack of reported synthesis routes for the tricarboxylic acid precursor.
Multi-Step Protection and Deprotection Strategy
A potential modular synthesis could involve sequential protection of carboxylic acid groups during pyridazine ring formation. For example, using tert-butyl esters as protecting groups during cycloaddition, followed by deprotection with TFA and re-esterification with ethanol. This approach would mitigate side reactions but increase synthetic complexity .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic pathways.
Biology: Its biological activities, such as anti-inflammatory and antioxidant properties, make it a valuable compound for studying cellular processes and disease mechanisms.
Medicine: The compound’s antitumor properties are of interest in cancer research, where it is used to develop and test new therapeutic agents.
Industry: It is used in the development of new materials and chemical processes, enhancing the understanding of complex chemical interactions.
Mechanism of Action
The mechanism of action of Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and oxidative stress pathways.
Pathways Involved: It modulates signaling pathways related to inflammation, oxidative stress, and cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analog: (3R)-Tetrahydro-Pyridazine-1,2,3-Tricarboxylic Acid 1,2-Di-Tert-Butyl Ester
- Molecular Formula : C₁₅H₂₆N₂O₆
- Molecular Weight : 330.38 g/mol
- Functional Groups : Pyridazine ring, tert-butyl esters (two), carboxylic acid (one)
- Chirality: The (3R) configuration introduces stereochemical complexity absent in the triethyl ester variant. Applications: Likely employed in asymmetric synthesis or as a chiral building block in pharmaceuticals.
Citrate-Based Esters: Triethyl Citrate and Acetyl Triethyl Citrate
- Triethyl Citrate (C₁₂H₂₀O₇, MW 276.28 g/mol):
- Acetyl Triethyl Citrate (C₁₄H₂₂O₈, MW 318.32 g/mol):
- Comparison with Pyridazine Ester :
Heterocyclic Derivatives: Tetrahydroimidazo[1,2-a]Pyridine Dicarboxylate
- Example Compound: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Molecular Weight: ~610.66 g/mol (varies by substituents) Structure: Fused imidazole-pyridine system with ester and nitrile groups. Applications: Used in one-pot syntheses for bioactive molecules; the nitro and cyano groups enhance electrophilicity for nucleophilic substitutions .
- Key Differences: Ring System: Imidazo[1,2-a]pyridine vs. Functionalization: Multiple substituents (nitro, cyano) enable diverse reactivity compared to the simpler triethyl ester derivative.
Data Table: Comparative Analysis
Key Research Findings
- Synthetic Pathways : Pyridazine esters are typically synthesized via cyclization of hydrazines with dicarbonyl compounds, followed by esterification. In contrast, citrate esters are produced through direct esterification of citric acid .
- Stability : tert-Butyl esters in pyridazine analogs confer higher hydrolytic stability compared to ethyl esters, making them preferable for prolonged reactions .
- Biological Relevance : Pyridazine derivatives exhibit enhanced binding to biological targets (e.g., enzymes, receptors) due to nitrogen lone pairs, whereas citrate esters are metabolized via esterase cleavage in vivo .
Biological Activity
Tetrahydro-1,2,3-pyridazinetricarboxylic acid triethyl ester, with the chemical formula and CAS number 150927-67-6, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Weight: 302.32 g/mol
- Chemical Structure: The compound features a pyridazine ring with three carboxylic acid moieties esterified with ethyl groups.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity: The compound has been shown to scavenge free radicals effectively, contributing to its potential protective effects against oxidative stress.
- Antimicrobial Properties: Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects: It has been implicated in the modulation of inflammatory pathways, potentially reducing inflammation in various biological systems.
The biological effects of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds have shown the ability to inhibit phosphodiesterases (PDEs), which play a critical role in cellular signaling pathways related to inflammation and immune response .
- Modulation of Cellular Pathways: The compound may influence pathways involved in cell proliferation and apoptosis, particularly in cancer cell lines.
- Interaction with Reactive Oxygen Species (ROS): Its antioxidant properties suggest that it can interact with ROS, mitigating cellular damage.
In Vitro Studies
A variety of in vitro studies have assessed the biological activity of this compound:
- Antioxidant Assays: In one study, the compound demonstrated significant radical scavenging activity compared to standard antioxidants like ascorbic acid .
- Antimicrobial Testing: The compound showed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported at 125 µg/mL for both strains .
In Vivo Studies
In vivo studies have further elucidated its biological effects:
- Anti-inflammatory Models: In animal models of inflammation, this compound reduced edema significantly when administered at doses of 30 mg/kg body weight .
- Cancer Research: Preliminary results indicate that this compound may inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells .
Case Study 1: Antioxidant Efficacy
A study conducted on the antioxidant capacity of this compound revealed that it effectively reduced lipid peroxidation in rat liver homogenates. The results were comparable to those obtained with well-known antioxidants.
Case Study 2: Antimicrobial Activity
Another investigation focused on its antimicrobial properties demonstrated that the compound exhibited a dose-dependent effect against both Gram-positive and Gram-negative bacteria. This study highlighted its potential as a natural preservative in food applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
